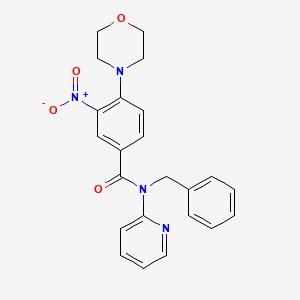

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-benzyl-4-morpholin-4-yl-3-nitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c28-23(26(22-8-4-5-11-24-22)17-18-6-2-1-3-7-18)19-9-10-20(21(16-19)27(29)30)25-12-14-31-15-13-25/h1-11,16H,12-15,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFMDFDSUCZBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Morpholino Substitution: The morpholino group is introduced through nucleophilic substitution using morpholine and a suitable leaving group.

Amidation: The final step involves the formation of the benzamide linkage by reacting the intermediate with pyridine-2-carboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The benzyl and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Reduction: Amino derivatives.

Oxidation: Nitroso and hydroxylamine derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analysis

Table 1: Substituent Variations in Benzamide Derivatives

Key Observations :

Morpholino vs. Piperazine/Dimethylamino: The morpholino group in the target compound provides improved aqueous solubility compared to dimethylamino (basic) or piperazine (pH-dependent solubility). Its oxygen atoms enable hydrogen bonding, which may enhance membrane permeability .

Nitro vs. In contrast, bromo (as in ’s compound) or cyano substituents may prioritize halogen bonding or polar interactions .

Aromatic Moieties :

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Properties of Benzamide Derivatives

*EWG = Electron-Withdrawing Group

Insights :

- The target compound’s moderate solubility balances its lipophilic benzyl and pyridyl groups with the polar morpholino moiety.

Biological Activity

N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Benzylation : Introduction of the benzyl group via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.

- Morpholino Substitution : Nucleophilic substitution using morpholine.

- Amidation : Formation of the benzamide linkage through reaction with pyridine-2-carboxylic acid derivatives.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies indicate potential effectiveness against various bacterial strains, suggesting its role as an antimicrobial agent.

- Anticancer Activity : Preliminary research indicates that the compound may exhibit cytotoxic effects on cancer cell lines, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Neuroleptic | Potential for treating psychosis |

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, influencing various cellular pathways. Its nitro group can be reduced to an amino group, potentially altering its pharmacological profile and enhancing its therapeutic efficacy.

Case Studies

- Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Cancer Cell Line Study : Research conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis, suggesting a mechanism involving caspase activation.

Comparative Analysis with Similar Compounds

The compound's unique structure allows for comparison with similar compounds in terms of biological activity:

| Compound Name | Activity Type | Potency (EC50) |

|---|---|---|

| N-(pyridin-2-yl)benzamide | Antimicrobial | EC50 = 0.064 μM |

| N-benzyl-4-morpholino-benzamide | Neuroleptic | EC50 = 0.090 μM |

| 3-nitro-N-(pyridin-2-yl)benzamide | Anticancer | EC50 = 0.115 μM |

Q & A

Q. What are the key structural features and physicochemical properties of N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide?

The compound features a benzamide core substituted with a nitro group, a morpholine ring, and dual aromatic systems (benzyl and pyridin-2-yl groups). Key properties include:

- Molecular Formula : C₃₂H₂₂N₄O₄

- Molecular Weight : 418.45 g/mol

- SMILES :

C(N(CC1=CC=CC=C1)C1=NC=CC=C1)(=O)C1=CC=C(N2CCOCC2)C([N+]([O-])=O)=C1 - InChIKey : RCFMDFDSUCZBRC-UHFFFAOYSA-N

Methodological Insight : Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What standard analytical techniques are used to confirm the purity and identity of this compound?

| Technique | Application |

|---|---|

| ¹H/¹³C NMR | Assigns proton and carbon environments, confirming substituent positions. |

| HPLC | Quantifies purity (>95% is typical for research-grade material). |

| FT-IR | Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). |

| Mass Spectrometry | Verifies molecular ion ([M+H]⁺ expected at m/z 419.45). |

Reference : Techniques align with protocols for structurally related benzamide derivatives .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Synthetic Challenges :

- Nitration selectivity at the 3-position of the benzamide core.

- Competitive side reactions during morpholine coupling.

Q. Optimization Strategies :

- Temperature Control : Maintain ≤0°C during nitration to minimize byproducts .

- Catalyst Choice : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient Buchwald-Hartwig amination during morpholine coupling .

- Purification : Employ gradient column chromatography (hexane:EtOAc) to isolate intermediates.

Data Contradiction Note : Conflicting reports on nitro group stability under basic conditions suggest pre-purification pH adjustments (neutral to slightly acidic) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Case Example : Discrepancies in IC₅₀ values across kinase inhibition assays.

Q. Methodological Solutions :

- Assay Standardization : Normalize protocols (e.g., ATP concentration, incubation time).

- Structural Analog Comparison : Compare activity with derivatives lacking the morpholine or nitro group to isolate pharmacophoric contributions .

- Computational Docking : Use molecular dynamics simulations to validate binding poses against kinase active sites .

Reference : Similar approaches resolved inconsistencies in pyridinyl-benzamide analogs .

Q. How does the nitro group influence the compound’s reactivity and stability in biological assays?

Reactivity Insights :

- Electrophilic Character : The nitro group enhances susceptibility to nucleophilic attack, necessitating stability tests in buffer solutions (pH 7.4, 37°C) .

- Reduction Pathways : In reducing environments (e.g., cellular cytosol), the nitro group may convert to amine, altering bioactivity. Monitor via LC-MS during metabolic studies .

Stabilization Tip : Store the compound in anhydrous DMSO under inert gas to prevent decomposition .

Q. What computational methods are recommended for predicting target interactions?

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PI3Kγ) to model binding.

- QSAR Modeling : Train models on benzamide derivatives with known IC₅₀ values to predict activity .

- ADMET Prediction : SwissADME or ADMETLab 2.0 assess bioavailability and toxicity risks .

Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.